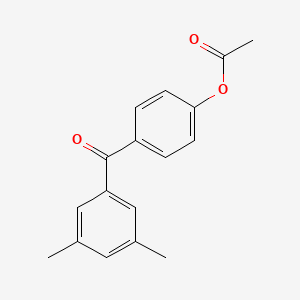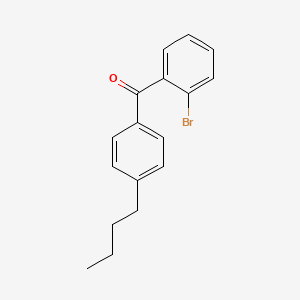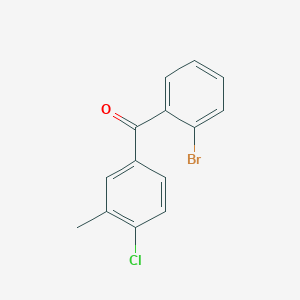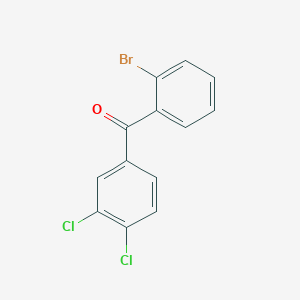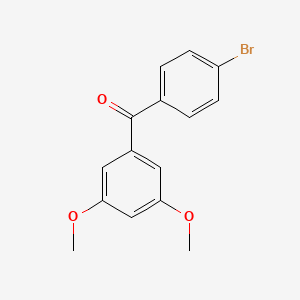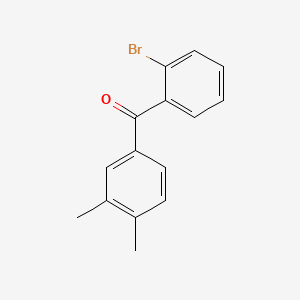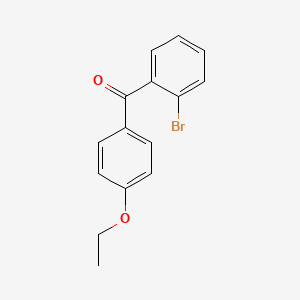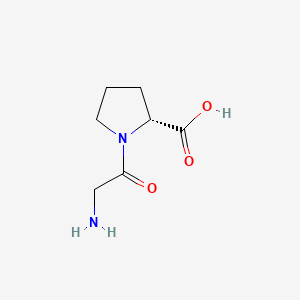
Glicil-D-prolina
Descripción general
Descripción
Glycyl-D-proline is a dipeptide composed of glycine and D-proline. It is a small molecule with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol
Aplicaciones Científicas De Investigación
Glycyl-D-proline has several applications in scientific research:
Mecanismo De Acción
- Role : While specific targets may vary, Gly-Pro is involved in collagen synthesis, immune modulation, and neurotransmission .
- Enzyme Inhibition : Gly-Pro inhibits dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose regulation and immune response .
- Hydrophobic Interactions : In the protein environment, hydrophobic interactions modulate the positioning of certain radicals, enhancing reactivity .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Glycyl-D-proline plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is glycyl-proline naphthylamidase, which hydrolyzes Glycyl-D-proline into its constituent amino acids . Additionally, Glycyl-D-proline can interact with proline transporters, which facilitate its uptake and distribution within cells . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
Glycyl-D-proline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, proline and its derivatives, including Glycyl-D-proline, play a role in stress responses by modulating osmotic pressure and redox balance . In animal cells, Glycyl-D-proline has been shown to affect collagen synthesis and stability, which is vital for maintaining the structural integrity of tissues . These effects highlight the compound’s importance in both plant and animal systems.
Molecular Mechanism
The molecular mechanism of Glycyl-D-proline involves its interaction with specific enzymes and proteins. For instance, Glycyl-D-proline can act as a substrate for proline dehydrogenase, which catalyzes its oxidation to pyrroline-5-carboxylate . This reaction is part of the proline metabolic pathway, which is linked to cellular energetics and redox balance. Additionally, Glycyl-D-proline can modulate gene expression by influencing the activity of transcription factors involved in stress responses . These molecular interactions are essential for understanding the compound’s biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycyl-D-proline can vary over time. Studies have shown that the compound is relatively stable under physiological conditions, but its degradation can occur over extended periods . Long-term exposure to Glycyl-D-proline has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of Glycyl-D-proline in animal models are dose-dependent. At low doses, the compound has been shown to enhance collagen synthesis and improve tissue repair . At higher doses, Glycyl-D-proline can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Glycyl-D-proline is involved in several metabolic pathways, including the proline metabolic pathway. In this pathway, Glycyl-D-proline is hydrolyzed to glycine and D-proline, which can then enter various metabolic cycles . The compound also interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in proline biosynthesis and degradation . These interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of Glycyl-D-proline within cells and tissues are mediated by specific transporters and binding proteins. Proline transporters, such as those found in plant cells, facilitate the uptake and distribution of Glycyl-D-proline . Additionally, the compound can bind to proteins involved in cellular transport processes, influencing its localization and accumulation within cells . Understanding these transport mechanisms is crucial for elucidating the compound’s physiological effects.
Subcellular Localization
Glycyl-D-proline exhibits specific subcellular localization patterns, which can influence its activity and function. In plant cells, proline and its derivatives, including Glycyl-D-proline, are localized in various subcellular compartments, such as the cytosol and chloroplasts . This localization is regulated by targeting signals and post-translational modifications that direct the compound to specific organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-D-proline can be synthesized through standard peptide synthesis techniques. One common method involves the coupling of glycine and D-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Glycyl-D-proline may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-D-proline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of Glycyl-D-proline.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-proline: Similar in structure but contains L-proline instead of D-proline.
Prolyl-Glycyl-Proline: A tripeptide with an additional proline residue.
Cyclo(Pro-Gly): A cyclic dipeptide with similar properties.
Uniqueness
Glycyl-D-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of D-proline instead of L-proline can result in different conformational properties and reactivity .
Propiedades
IUPAC Name |
(2R)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71884-56-5 | |
| Record name | N-Glycyl-D-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071884565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-GLYCYL-D-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21K127J13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


